Dibenzofuran-2,8-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran-2,8-dithiol is an organic compound with the molecular formula C12H8OS2. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological properties . This compound is characterized by the presence of a furan ring fused with a benzene ring and two sulfur atoms, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
The synthesis of Dibenzofuran-2,8-dithiol typically involves the reaction of dibenzo[b,d]furan with sulfur-containing reagents under specific conditions. One common method includes the use of thiolating agents to introduce the sulfur atoms into the furan ring. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dibenzofuran-2,8-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibenzofuran-2,8-dithiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for its antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Dibenzofuran-2,8-dithiol involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Dibenzofuran-2,8-dithiol can be compared with other furan derivatives, such as:
2-Furoic acid: Known for its antimicrobial properties.
5-Nitrofuran-2-yl derivatives: Used in the synthesis of antimicrobial agents.
Benzofuran derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties
Properties
Molecular Formula |
C12H8OS2 |
---|---|
Molecular Weight |
232.3g/mol |
IUPAC Name |
dibenzofuran-2,8-dithiol |
InChI |
InChI=1S/C12H8OS2/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)13-11/h1-6,14-15H |
InChI Key |
LIFURHPURLAPEN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S)C3=C(O2)C=CC(=C3)S |
Canonical SMILES |
C1=CC2=C(C=C1S)C3=C(O2)C=CC(=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.